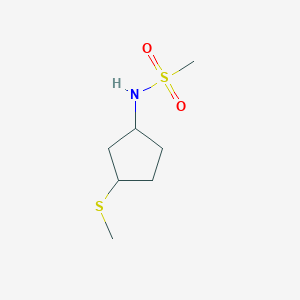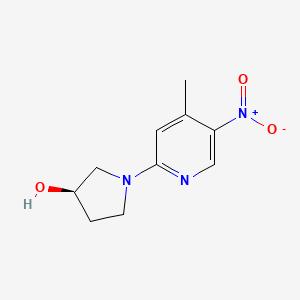![molecular formula C15H20N4O B6629120 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629120.png)
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound selectively targets and inhibits the activity of several kinases involved in the regulation of cell proliferation and survival.
Mécanisme D'action
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide selectively inhibits the activity of several kinases involved in the regulation of cell proliferation and survival. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been shown to selectively inhibit the activity of BTK, ITK, and TXK, which are involved in the regulation of B-cell receptor signaling, T-cell receptor signaling, and cytokine signaling, respectively.
Biochemical and Physiological Effects:
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax, and to overcome resistance to these drugs. In addition, 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide is its selectivity for several kinases involved in the regulation of cell proliferation and survival. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide is its potential for off-target effects, which may lead to unwanted side effects. Further studies are needed to determine the optimal dose and schedule of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide for the treatment of cancer.
Orientations Futures
There are several future directions for the study of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide. One direction is to investigate its potential for the treatment of other types of cancer, such as breast cancer and lung cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways. Additionally, future studies could focus on the development of more potent and selective inhibitors of the kinases targeted by 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide. Finally, clinical trials are needed to determine the safety and efficacy of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide in humans.
Méthodes De Synthèse
The synthesis method of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-tert-butylbenzoyl chloride with ethylenediamine to form 4-tert-butyl-N-(2-aminoethyl)benzamide. This intermediate is then reacted with sodium azide and copper sulfate to form 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide, which is the final product.
Applications De Recherche Scientifique
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to selectively inhibit the activity of several kinases, including BTK, ITK, and TXK, which are involved in the regulation of cell proliferation and survival. 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has also been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax, and to overcome resistance to these drugs.
Propriétés
IUPAC Name |
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(13-16-9-17-19-13)18-14(20)11-5-7-12(8-6-11)15(2,3)4/h5-10H,1-4H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBPKSSTBUQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)

![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)
![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)

![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6629096.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B6629101.png)

![tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)
